2-Amino-5-bromo-3-(diethylamino)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

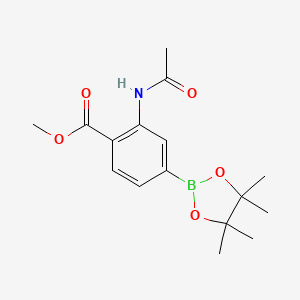

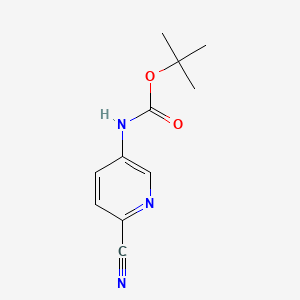

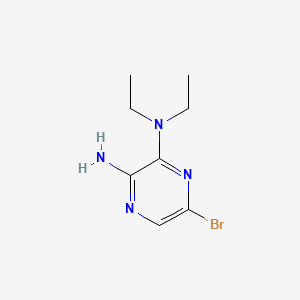

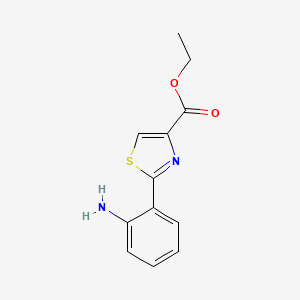

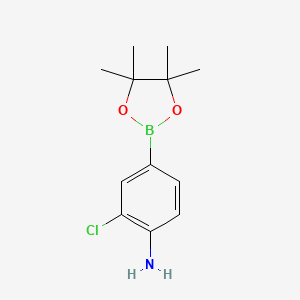

2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the CAS Number: 912773-09-2 . It has a molecular weight of 245.12 and a linear formula of C8H13BrN4 .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-(diethylamino)pyrazine is represented by the linear formula C8H13BrN4 . The InChI Code is 1S/C8H13BrN4 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-bromo-3-(diethylamino)pyrazine are not available, similar compounds have been used in various chemical reactions. For instance, 2-Amino-5-bromopyrazine has been used in a palladium-catalyzed cross-coupling with pyridylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine include a molecular weight of 245.12 and a linear formula of C8H13BrN4 .Aplicaciones Científicas De Investigación

Optoelectronic Materials Synthesis

2-Amino-5-bromo-3-(diethylamino)pyrazine serves as a crucial molecular scaffold in the development of organic optoelectronic materials. Research has demonstrated efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions. These compounds have been extensively studied for their promising optical and thermal properties, indicating potential applications in optoelectronics (Meti et al., 2017).

Heterocyclic Compound Synthesis

The chemical versatility of 2-Amino-5-bromo-3-(diethylamino)pyrazine is further highlighted in the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These compounds, synthesized through reactions with α-halocarbonyl compounds, show promise for future pharmacological investigations due to their unique chemical structures (El‐Dean et al., 2018).

Corrosion Inhibition

Investigations into the corrosion inhibitory properties of pyrazine derivatives, including 2-amino-5-bromopyrazine, have shown significant potential. Computational chemistry approaches, including density functional theory (DFT) and molecular dynamics (MD) simulation, suggest these compounds as effective corrosion inhibitors, with enhancements in properties observed upon the introduction of functional groups like –SH (Saha et al., 2016).

Molecular Electronics

The structural modification of pyrazine derivatives, including those related to 2-Amino-5-bromo-3-(diethylamino)pyrazine, has been explored for applications in molecular electronics. The synthesis and reactivity studies of these compounds have led to insights into their potential utility in developing novel electronic materials with tailored properties (Farag & Dawood, 1997).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of pyrazine analogs has been conducted, with studies focusing on the synthesis and electronic properties of compounds like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. These investigations have provided valuable insights into the influence of various substituents on the NLO behavior of these materials, paving the way for their application in optical devices (Ahmad et al., 2021).

Mecanismo De Acción

Target of Action

It is known that brominated aromatic amine reagents like this compound are often used in various chemical reactions .

Mode of Action

Similar compounds are known to participate in palladium-catalyzed cross-coupling reactions . In such reactions, the compound can interact with its targets, leading to the formation of new chemical bonds.

Biochemical Pathways

It is known that similar compounds can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It is known that similar compounds can lead to the formation of new chemical structures through various reactions .

Propiedades

IUPAC Name |

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBXLNNIEQKSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671901 |

Source

|

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-(diethylamino)pyrazine | |

CAS RN |

912773-09-2 |

Source

|

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)